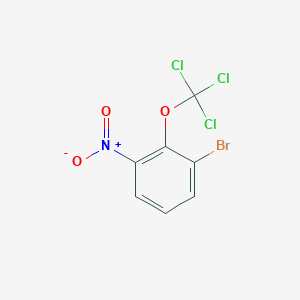
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis process for similar compounds involves multiple steps and can lead to various intermediates and derivatives. For example, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, a related compound, is achieved in multiple steps including ozonolysis, resulting in various stable cyclic forms (Cheung & Shoolingin‐Jordan, 1997). Similarly, the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, which are intermediates in the synthesis of cis-4-Aminochroman-3-ols, indicates the complexity and versatility of these processes (Bredikhina, Pashagin, Kurenkov & Bredikhin, 2014).
Application in Pharmacology
- While details on the specific compound are limited, similar compounds have been studied for their pharmacological properties. For instance, compounds like 4-amino-3-phenylbutanoic acid hydrochloride, a close relative, have been examined for their pharmacological activity, demonstrating the potential medical relevance of these substances (Witczuk, Khaunina & Kupryszewski, 1980).
Enantioselective Synthesis
- The enantioselective synthesis of derivatives of such compounds is a significant area of research, highlighting the importance of chirality in chemical synthesis and potential applications. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, showcases the intricate procedures involved in achieving specific enantiomers of compounds (Arvanitis, Ernst, LudwigéD’Souza, Robinson & Wyatt, 1998).
Molecular Docking and Anti-inflammatory Activity
- Research on β-hydroxy-β-arylpropanoic acids, which are structurally similar to the compound , includes molecular docking studies to identify potential COX-2 inhibitors. These studies are crucial for understanding the molecular interactions and potential therapeutic uses of these compounds (Dilber, Dobrić, Juranić, Marković, Vladimirov & Juranić, 2008).
Novel Fluorescence Probes
- The development of novel fluorescence probes using related compounds demonstrates the potential application of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride in biochemical and chemical research. For instance, derivatives like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid are used to detect reactive oxygen species, indicating the versatility of such compounds in scientific research (Setsukinai, Urano, Kakinuma, Majima & Nagano, 2003).
Propriétés
IUPAC Name |
(2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c1-11(19)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)17(20)21;/h2-8,10,16H,9,18H2,1H3,(H,20,21);1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRQTIFZXPXAAO-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene](/img/structure/B1403850.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1403852.png)
![5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403853.png)





![2-Bromo-4-chloro-1-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403864.png)


